molecular formula C21H17N3O2 B11225185 3-(3-methylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(3-methylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11225185
M. Wt: 343.4 g/mol
InChI Key: GJFXCUJFOJYVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridopyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrimidine oxides, while substitution reactions can introduce various functional groups onto the core structure.

Scientific Research Applications

3-[(3-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, leading to the accumulation of DNA damage and cell death in cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine: Shares a similar core structure but with different substituents.

    Pyrano[2,3-d]pyrimidine: Another related compound with a different ring system.

    Pyrido[3,4-d]pyrimidine: Similar in structure but with variations in the position of nitrogen atoms.

Uniqueness

3-[(3-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substituents and the resulting biological activity. Its ability to inhibit PARP-1 distinguishes it from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

3-[(3-methylphenyl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H17N3O2/c1-15-7-5-8-16(13-15)14-23-20(25)18-11-6-12-22-19(18)24(21(23)26)17-9-3-2-4-10-17/h2-13H,14H2,1H3

InChI Key

GJFXCUJFOJYVHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.